molecular formula C24H22N4O4 B14945024 N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B14945024
M. Wt: 430.5 g/mol
InChI Key: FLTRXAAKPJESEN-QNGOZBTKSA-N
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Description

N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide: is a complex organic compound that features a benzimidazole moiety, a furan ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps, including the formation of the benzimidazole ring, the introduction of the furan ring, and the final coupling with the methoxybenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzimidazole ring can produce dihydrobenzimidazole derivatives.

Scientific Research Applications

N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring and methoxybenzamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is unique due to its combination of benzimidazole, furan, and methoxybenzamide moieties. This unique structure provides a distinct set of chemical and biological properties that can be leveraged for various applications in research and industry.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C24H22N4O4/c1-31-17-10-8-16(9-11-17)23(29)28-21(15-18-5-4-14-32-18)24(30)25-13-12-22-26-19-6-2-3-7-20(19)27-22/h2-11,14-15H,12-13H2,1H3,(H,25,30)(H,26,27)(H,28,29)/b21-15-

InChI Key

FLTRXAAKPJESEN-QNGOZBTKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCC3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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